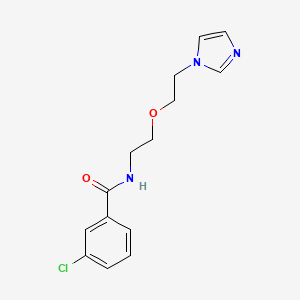

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide

Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide is a benzamide derivative featuring a 3-chloro-substituted aromatic ring connected to an ethoxyethyl linker terminating in a 1H-imidazole moiety. The compound’s structural uniqueness lies in its combination of a halogenated benzamide core and an imidazole heterocycle, which are pharmacophores commonly associated with biological activity, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

3-chloro-N-[2-(2-imidazol-1-ylethoxy)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c15-13-3-1-2-12(10-13)14(19)17-5-8-20-9-7-18-6-4-16-11-18/h1-4,6,10-11H,5,7-9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHESJABRACHFSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCCOCCN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of imidazole derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can produce imidazolines .

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Industry: The compound is utilized in the development of agrochemicals and functional materials.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Key Distinctions and Functional Implications

Imidazole vs. Thiazole/Thiadiazole: The 1H-imidazole moiety (as in the target compound) offers nitrogen-based coordination sites for metal binding, unlike sulfur-containing heterocycles (e.g., thiadiazoles in ), which may favor different biological targets .

Linker Flexibility and Functionality :

- The ethoxyethyl linker in the target compound provides greater conformational flexibility compared to rigid propylidene () or thioether () linkers. This flexibility may improve binding to dynamic enzyme pockets.

- Hydroxy and thioether groups in analogs (e.g., ) introduce hydrogen-bonding or redox-sensitive functionalities absent in the target compound.

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling of a 3-chlorobenzoyl chloride with an imidazole-containing amine, a method analogous to routes described for . In contrast, hydrazinecarboxamide derivatives (e.g., ) require condensation steps to form imine bonds.

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its ability to interact with various biological targets. The presence of the 3-chlorobenzamide moiety enhances its pharmacological profile by potentially increasing lipophilicity and facilitating interactions with protein targets.

The biological activity of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide is primarily attributed to its interaction with specific molecular targets:

- Metal Ion Binding : The imidazole ring can chelate metal ions, which may inhibit the activity of metalloenzymes essential for various biological processes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer progression, potentially leading to anticancer effects.

Biological Activity Overview

The biological activities of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide can be summarized as follows:

Structure-Activity Relationships (SAR)

Understanding the SAR of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide is crucial for optimizing its pharmacological properties. The following points highlight key findings:

- Imidazole Ring : Essential for bioactivity due to its ability to interact with metal ions and enzymes.

- Chlorobenzamide Moiety : Enhances binding affinity and selectivity towards specific targets.

- Ethoxy Linker : Provides flexibility that may influence the compound's interaction with biological targets.

Case Studies

Several studies have investigated the biological effects of compounds structurally related to N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide:

- Antitumor Activity : A study demonstrated that compounds containing similar imidazole structures inhibited the growth of cancer cells in vitro, suggesting a potential application in cancer therapy .

- Antimicrobial Efficacy : Research has shown that derivatives with imidazole rings exhibit significant antimicrobial properties against various pathogens, indicating their potential use in treating infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide, and how do reaction parameters influence yield?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving imidazole derivatives and chlorobenzamide precursors. Microwave-assisted synthesis (e.g., 80–120°C, 300 W irradiation) significantly improves reaction efficiency and yield compared to conventional heating, as demonstrated for analogous imidazole-containing benzamides . Key parameters include solvent polarity (e.g., DMF or acetonitrile), stoichiometric ratios of reactants (1:1.2 for amine:carbonyl), and catalyst selection (e.g., K₂CO₃ for deprotonation). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substituent positions and imidazole-proton interactions. For example, imidazole protons typically resonate at δ 7.4–7.6 ppm in DMSO-d₆ . Liquid Chromatography-Mass Spectrometry (LCMS) confirms molecular weight (e.g., [M+H]⁺ peaks) and purity (>95% by HPLC). High-Resolution Mass Spectrometry (HRMS) resolves isotopic patterns, while IR spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography address ambiguities in the molecular conformation of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide?

- Answer : Single-crystal X-ray diffraction (SC-XRD) at 200 K resolves torsional angles (e.g., C-O-C linkages) and non-covalent interactions (e.g., π-stacking in imidazole rings). For related benzamides, SC-XRD data revealed mean bond deviations of 0.003 Å and R-factors <0.05, ensuring precise spatial assignment . Cryogenic cooling minimizes thermal motion artifacts, and hydrogen bonding networks (e.g., N-H⋯O=C) can be mapped to validate intermolecular stabilization .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets?

- Answer : Density Functional Theory (DFT) with B3LYP/SDD basis sets calculates optimized geometries and frontier molecular orbitals (HOMO-LUMO gaps), predicting reactivity. Molecular docking (e.g., AutoDock Vina) assesses interactions with enzymes like cytochrome P450, using crystallographic protein data (PDB IDs). For imidazole derivatives, docking scores (ΔG ≈ -8.5 kcal/mol) correlate with experimental IC₅₀ values in enzyme inhibition assays .

Q. How can researchers resolve discrepancies in spectroscopic data across synthesis batches?

- Answer : Contradictions in NMR signals (e.g., split peaks) may arise from solvent polarity effects or residual catalysts. Deuterated solvents (CDCl₃ vs. DMSO-d₆) and relaxation agents (Cr(acac)₃) enhance signal resolution. For LCMS, column optimization (C18 vs. HILIC) and mobile phase pH adjustments (e.g., 0.1% formic acid) improve peak symmetry and retention time reproducibility .

Q. What strategies are effective for evaluating the compound’s pharmacokinetic properties in vitro?

- Answer : Parallel Artificial Membrane Permeability Assays (PAMPA) predict blood-brain barrier penetration (e.g., Pe > 1.5 × 10⁻⁶ cm/s indicates high permeability). Microsomal stability assays (human liver microsomes, NADPH cofactor) quantify metabolic half-life (t₁/₂ > 30 min suggests suitability for oral administration). Plasma protein binding (ultrafiltration, >90% bound) and CYP450 inhibition profiles further guide toxicity assessments .

Methodological Notes

- Synthesis Optimization : Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 min at 100°C) while improving yield by 15–20% .

- Data Validation : Cross-referencing NMR shifts with computed chemical shifts (GIAO method) ensures structural accuracy .

- Biological Assays : Use positive controls (e.g., imatinib for kinase inhibition) and triplicate measurements to minimize variability in IC₅₀ determinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.